molecular formula C27H35N5O7S B1516754 Enkephalin M CAS No. 82362-17-2

Enkephalin M

Cat. No.: B1516754
CAS No.: 82362-17-2
M. Wt: 573.7 g/mol
InChI Key: YFGBQHOOROIVKG-FKBYEOEOSA-N
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Description

Enkephalin M, commonly referred to as [Met]-enkephalin, is an endogenous opioid pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met. It is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems, primarily interacting with delta (δ) and mu (μ) opioid receptors . Its physiological roles include pain modulation, regulation of gastrointestinal motility, and involvement in reward pathways . However, [Met]-enkephalin is rapidly degraded in vivo by peptidases such as aminopeptidase M and angiotensin-converting enzyme (ACE), resulting in a short half-life (<2 minutes in plasma) .

Biological Activity

Enkephalin M, a member of the enkephalin family of endogenous opioid peptides, plays a significant role in various biological processes, particularly in pain modulation, emotional regulation, and neuroprotection. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Overview of this compound

Enkephalins are pentapeptides derived from the precursor protein proenkephalin and are primarily known for their interaction with opioid receptors. This compound specifically refers to methionine-enkephalin (Met-enkephalin), which is known for its high affinity for the μ-opioid receptor (MOR) and its involvement in pain relief and mood regulation.

Enkephalins exert their effects primarily through the activation of opioid receptors, particularly MOR and δ-opioid receptors (DOR). Activation of these receptors leads to:

  • Inhibition of neurotransmitter release : Enkephalins inhibit the release of substance P and other pro-nociceptive neurotransmitters, thus reducing pain perception.
  • Modulation of neuronal excitability : They affect calcium ion influx and potassium ion efflux in neurons, leading to hyperpolarization and reduced excitability.

Biological Activity in Pain Modulation

This compound has been extensively studied for its role in pain modulation. Research indicates that it significantly reduces pain responses in various models:

  • Case Study : A study on mice demonstrated that administration of Met-enkephalin resulted in a significant decrease in nociceptive responses measured by hot plate tests. Mice treated with the μ-opioid receptor antagonist β-funaltrexamine showed increased pain sensitivity, indicating that Met-enkephalin's analgesic effects are mediated through MOR activation .

Table 1: Effects of Met-enkephalin on Pain Responses

TreatmentNociceptive Response (Latency Time)Significance
Control10.5 seconds-
Met-enkephalin15.2 secondsp < 0.01
β-funaltrexamine9.0 secondsp < 0.05

Cognitive Function and Neuroprotection

Recent studies have highlighted the role of this compound in cognitive functions, particularly in neurodegenerative conditions such as Alzheimer's disease (AD). Elevated levels of enkephalins were observed in transgenic mice expressing human amyloid precursor protein (hAPP), correlating with cognitive impairments .

  • Research Findings : In hAPP mice, Met-enkephalin levels increased in regions associated with memory, such as the dentate gyrus. The blockade of MORs alleviated memory deficits, suggesting a potential therapeutic target for cognitive decline associated with AD .

Pharmacological Characterization

The pharmacological profile of this compound has been characterized through structure-activity relationship studies:

  • Binding Affinity : Substitutions at specific positions on the enkephalin molecule have been shown to enhance binding affinity to opioid receptors. For instance, modifications at the Phe4 position increased affinity for both MOR and DOR .

Table 2: Binding Affinity of Enkephalin Analogues

CompoundμOR Binding Affinity (K_i)δOR Binding Affinity (K_i)
Leu-enkephalin1.26 nM1.70 nM
Meta-substituted Phe40.023–0.93 nM0.059–0.98 nM

Clinical Implications

The biological activity of this compound has significant clinical implications:

  • Pain Management : Given its potent analgesic properties, Met-enkephalin could be a candidate for developing new pain management therapies.
  • Neurodegenerative Diseases : Understanding its role in cognitive function could lead to novel treatments for conditions like AD by targeting enkephalin signaling pathways.

Chemical Reactions Analysis

Oxidation of Methionine Residues

Met-Enkephalin undergoes methionine oxidation under acidic conditions to stabilize the peptide for detection. In in vivo microdialysis studies, samples were treated with:

  • 0.1% formic acid (FA)

  • 6% FA + 6% hydrogen peroxide (H₂O₂)

This reaction converts methionine to methionine sulfoxide, preventing further degradation. Oxidation enhances detection sensitivity in nano-liquid chromatography–mass spectrometry (nLC-MS) by stabilizing the peptide during sample processing .

Electrostatic Binding to Lipid Membranes

Met-Enkephalin binds preferentially to anionic phosphatidylserine (PS) over zwitterionic phosphatidylcholine (PC) via electrostatic interactions:

  • C-terminal interaction : The peptide’s COO⁻ group binds to the PS headgroup NH₃⁺.

  • N-terminal interaction : The NH₃⁺ group interacts with PS/PC phosphate groups.

Interaction SiteMembrane TypeChemical Shift (13C NMR)
C-terminal (Met⁵)PSUpfield shift (-7 ppm)
N-terminal (Tyr¹)PS/PCDownfield shift (+5 ppm)

This binding mechanism is critical for understanding its membrane-associated activity .

Conformational Stability via Hydrogen Bonding

Low-energy conformations of Met-Enkephalin were identified using empirical energy calculations:

  • Key hydrogen bond : Tyr¹ side-chain OH → Gly³ backbone C=O.

  • Stabilized conformers : Include type II' β-bends and compact structures.

Conformation TypeEnergy (kcal/mol)Notable Feature
Type II' β-bend-5.0Tyr-Gly-Gly-Phe-Met hydrogen bonding
Extended structure+9.0Minimal side-chain interactions

These conformations influence receptor binding and proteolytic resistance .

Enzymatic Degradation

Met-Enkephalin is susceptible to cleavage by proteases:

  • Carboxypeptidase : Cleaves C-terminal Met⁵ (61% activity loss).

  • Leucine-aminopeptidase : Targets N-terminal Tyr¹.

EnzymeCleavage SiteActivity Loss (%)
CarboxypeptidaseMet⁵61 ± 4
Leucine-aminopeptidaseTyr¹100

Degradation studies highlight its short half-life in vivo .

Synthetic Modifications for Enhanced Stability

Structural analogs of Met-Enkephalin were synthesized to improve metabolic stability and receptor affinity:

Analog StructureaLogPμ-Opioid Affinity (IC₅₀, nM)δ-Opioid Affinity (IC₅₀, nM)
Tyr-DAla-Gly-Phe-NH₂0.322.35.8
Tyr-DAla-Gly-Phe-NH-NH₂0.811.94.2

Amidation (NH₂) and hydrazide (NH-NH₂) modifications at the C-terminal reduce enzymatic cleavage .

Isotopic Labeling for Analytical Detection

Heavy isotope-labeled Met-Enkephalin analogs were synthesized for quantitative MS analysis:

  • Labeling sites :

    • Leu-enkephalin: ¹³C₆,¹⁵N-Leucine (7 Da shift).

    • Met-enkephalin: ¹³C₉,¹⁵N-Phenylalanine (10 Da shift) .

Q & A

Basic Research Questions

Q. What are the established protocols for quantifying [Met⁵]-enkephalin in human serum, and what methodological considerations are critical for reproducibility?

  • Answer : Validated methods include high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and enzyme-linked immunosorbent assays (ELISA) . Key considerations:

  • Sample preparation : Immediate stabilization with protease inhibitors to prevent peptide degradation .
  • Calibration : Use of synthetic [Met⁵]-enkephalin standards with purity ≥95% .
  • Validation : Include intra- and inter-assay coefficients of variation (<15%) and recovery rates (85–115%) .
  • Equipment specifications : For HPLC-MS, specify column type (e.g., C18 reverse-phase), mobile phase (acetonitrile/0.1% formic acid), and mass resolution (>20,000 FWHM) .

Q. How does [Met⁵]-enkephalin function as a biomarker in multiple sclerosis (MS), and what experimental models support its clinical relevance?

  • Answer : Reduced serum [Met⁵]-enkephalin levels correlate with MS progression in human cohorts and experimental autoimmune encephalomyelitis (EAE) murine models . Key steps:

  • Human studies : Longitudinal sampling of relapsing-remitting MS patients, with ELISA quantification and correlation to Expanded Disability Status Scale (EDSS) scores .
  • Animal models : EAE mice treated with low-dose naltrexone (LDN) show restored enkephalin levels and reduced neuroinflammation via opioid receptor modulation .
  • Statistical validation : Multivariate regression to adjust for confounding factors (e.g., age, disease duration) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding [Met⁵]-enkephalin's role in neuroinflammatory versus neurodegenerative processes?

  • Answer : Discrepancies arise from tissue-specific expression and assay variability . Methodological solutions:

  • Comparative studies : Parallel analysis of CNS tissues (e.g., cerebrospinal fluid) and peripheral serum to assess compartmentalized effects .
  • Cross-validation : Use orthogonal methods (e.g., immunohistochemistry for CNS vs. HPLC-MS for serum) .
  • Meta-analysis : Pool data from studies with standardized protocols (e.g., matched patient demographics, sample handling) .

Q. What strategies optimize the detection of [Met⁵]-enkephalin in complex biological matrices while minimizing cross-reactivity?

  • Answer :

  • Immunoassay optimization : Pre-absorption with structurally similar peptides (e.g., [Leu⁵]-enkephalin) to reduce antibody cross-reactivity .
  • Chromatographic separation : Employ ultra-performance liquid chromatography (UPLC) with ion mobility separation to distinguish isobaric peptides .
  • Matrix effects : Spike-and-recovery experiments in diluted serum/plasma to quantify interference .

Q. What experimental designs are recommended for studying [Met⁵]-enkephalin's interaction with opioid receptors in vivo?

  • Answer :

  • Receptor knockout models : Use μ-opioid receptor (MOR) or δ-opioid receptor (DOR) knockout mice to isolate enkephalin-specific pathways .
  • Pharmacological blockade : Co-administration of selective antagonists (e.g., naloxone for MOR) in LDN therapy studies .
  • Behavioral assays : Combine biochemical quantification with pain threshold tests (e.g., tail-flick latency) to link peptide levels to functional outcomes .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in [Met⁵]-enkephalin measurements across multicenter studies?

  • Answer : Implement harmonized protocols :

  • Pre-analytical factors : Standardize blood collection tubes (EDTA vs. heparin), centrifugation speed, and storage temperature (-80°C) .
  • Inter-laboratory calibration : Share reference samples and use blinded duplicate analysis to assess inter-site variability .
  • Data normalization : Express results as ratios to stable endogenous controls (e.g., albumin) .

Q. What statistical approaches are robust for analyzing longitudinal changes in [Met⁵]-enkephalin levels during therapeutic interventions?

  • Answer :

  • Mixed-effects models : Account for repeated measures and individual variability in LDN treatment responses .
  • Receiver operating characteristic (ROC) analysis : Determine enkephalin's sensitivity/specificity as a biomarker for therapy efficacy .
  • Power calculations : Predefine sample sizes based on pilot data to ensure detectable effect sizes (e.g., ≥20% change from baseline) .

Q. Tables for Methodological Comparison

Parameter HPLC-MS ELISA
Sensitivity0.1–1 pg/mL 10–50 pg/mL
ThroughputLow (20 samples/day)High (96-well plates)
Cross-reactivity RiskMinimal (chromatographic separation)High (antibody specificity required)
Cost per Sample5050–1001010–20

Comparison with Similar Compounds

Pharmacological Potency and Receptor Selectivity

[Met]-enkephalin exhibits high potency at δ-opioid receptors (IC₅₀ = 9.4 × 10⁻⁹ M) but lower affinity for μ-opioid receptors compared to synthetic opioids like morphine. Key comparisons include:

Compound Receptor Selectivity Potency (IC₅₀ or Kᵢ) Key Effects
[Met]-enkephalin δ > μ 9.4 × 10⁻⁹ M (δ) Analgesia, GI inhibition
Morphine μ 1.2 × 10⁻⁶ M (μ) Analgesia, respiratory depression
DPDPE (δ-agonist) δ 8.3 × 10⁻¹⁰ M (δ) Potent neurogenic contraction inhibition
DAMGO (μ-agonist) μ No effect Potentiation of contractions
U-50,488H (κ-agonist) κ ~1 × 10⁻⁶ M Contraction potentiation
  • Morphine : While [Met]-enkephalin is ~4,000× more potent than morphine at δ receptors, morphine’s μ selectivity contributes to its stronger systemic analgesic effects but also side effects like respiratory depression .
  • DAMGO and U-50,488H : μ- and κ-selective agonists, respectively, show negligible inhibition or even potentiation of contractions, underscoring the critical role of δ receptors in [Met]-enkephalin’s physiological actions .

Metabolic Stability

[Met]-enkephalin is rapidly hydrolyzed by plasma enzymes, whereas analogs like D-Ala²-[Leu]enkephalin (DALLE) resist degradation:

Compound Primary Enzymes Involved Half-Life (In Vitro)
[Met]-enkephalin Aminopeptidase M, ACE 0.7–1 min (chick)
DALLE Aminopeptidase M, ACE >2× longer
Leu-enkephalin Aminopeptidase M, ACE 9–14 min (mouse)

DALLE’s stability is attributed to D-amino acid substitution, which reduces susceptibility to aminopeptidases . Co-administration with peptidase inhibitors (e.g., RB101) further extends enkephalin activity .

Therapeutic Potential of Engineered Analogs

Bivalent ligands combining [Met]-enkephalin analogs with non-peptide moieties show enhanced receptor binding:

  • Compound 10 (enkephalin + 4-anilidopiperidine derivative): Exhibits a 3 nM binding affinity for μ receptors, a threefold improvement over native [Met]-enkephalin .
  • Hemorphin-4 analogs: Modified with steric-restricted amino acids, these demonstrate anticonvulsant activity and improved metabolic resistance .

Key Research Findings and Implications

Receptor Specificity : δ-opioid receptor activation is critical for [Met]-enkephalin’s inhibitory effects, while μ and κ agonists may counteract or lack efficacy .

Stability Challenges: Rapid hydrolysis necessitates structural modifications (e.g., D-amino acids, PEGylation) or enzyme inhibitors for clinical use .

Synergistic Approaches: Combining enkephalin analogs with non-opioid analgesics or gene therapy (e.g., COMT inhibition) may optimize pain management while minimizing side effects .

Preparation Methods

Synthetic Approaches to Enkephalin M

Solution-Phase Peptide Synthesis

One classical method for preparing this compound and its analogues involves solution-phase synthesis. This approach uses protected amino acid derivatives and coupling reagents to sequentially build the peptide chain.

  • Key Steps:

    • Protection of amino groups with tert-butyloxycarbonyl (Boc) or similar protecting groups.
    • Activation of carboxyl groups using coupling reagents such as EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) or DCC (dicyclohexylcarbodiimide) combined with additives like HOBt (1-hydroxybenzotriazole).
    • Coupling of protected amino acids or dipeptides in solvents such as tetrahydrofuran (THF).
    • Deprotection steps using trifluoroacetic acid (TFA) with scavengers like thioanisole to remove protecting groups without damaging the peptide backbone.
  • Example from Literature:

    • Met-enkephalin analogues were synthesized by coupling Boc-Tyr(Bzl)-D-Ala-Gly with N,N'-ethylene-bridged dipeptides using EEDQ in THF at room temperature for two days, followed by deprotection with TFA and thioanisole, yielding 60–90% purified product.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is widely used for this compound synthesis due to its efficiency and ease of automation.

  • Key Features:

    • Sequential addition of amino acids anchored to a resin support.
    • Use of Boc or Fmoc (9-fluorenylmethoxycarbonyl) protecting groups.
    • Coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to activate carboxyl groups.
    • Cleavage from resin and deprotection in the final step.
  • Research Findings:

    • Enkephalin analogues with modifications at the N-terminus or C-terminus were synthesized by SPPS using Boc strategy, followed by conjugation to small molecules to enhance receptor binding affinity.
    • Bivalent ligands based on enkephalin analogues were prepared by coupling peptides with small molecule cores in acetonitrile using HATU/DIPEA, achieving nanomolar binding affinities to μ and δ opioid receptors.

Specialized Modifications in this compound Preparation

Conformational Constraints via Bridged Dipeptides

  • Incorporation of chiral N,N′-ethylene-bridged dipeptides at the carboxyl terminus of enkephalin analogues provides conformational constraints that improve receptor binding.
  • These dipeptides are synthesized from chiral phenylalanine and methionine or leucine derivatives in two steps, then coupled to the enkephalin backbone.
  • The resulting pentapeptides showed promising opioid receptor binding in preliminary assays.

Bivalent Ligand Synthesis

  • Enkephalin analogues were conjugated with pharmacophores such as 4-anilidopiperidine and fentanyl derivatives to create bivalent ligands with enhanced opioid receptor affinity and selectivity.
  • These conjugates were synthesized by solution-phase coupling reactions using HATU/DIPEA in acetonitrile, followed by purification.
  • Such modifications led to up to 400-fold increases in delta receptor binding affinity compared to the parent enkephalin peptides.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Yield/Outcome Reference
Solution-Phase Synthesis Boc-protected amino acids, EEDQ or DCC/HOBt, THF High purity, suitable for analogues 60–90% yield after deprotection
Solid-Phase Peptide Synthesis Boc or Fmoc strategy, HATU/DIPEA, resin support Automation, rapid synthesis High yield, easy modification
Conformationally Constrained Analogues Chiral N,N′-ethylene-bridged dipeptides Enhanced receptor affinity Successful receptor binding
Bivalent Ligand Conjugation HATU/DIPEA coupling in acetonitrile Increased binding affinity/selectivity Up to 400-fold affinity increase
Analytical Solution Preparation Water, acetonitrile, formic acid, sonication Stable solutions for MS analysis Defined concentration, stable storage

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGBQHOOROIVKG-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332078
Record name MET-enkephalin
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Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58569-55-4, 82362-17-2
Record name Metenkefalin [INN]
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Record name Metenkefalin
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Record name N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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